molecular formula C18H11F5N4O4S B14942586 3-Fluorophenyl {[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}sulfamate

3-Fluorophenyl {[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}sulfamate

Cat. No.: B14942586
M. Wt: 474.4 g/mol
InChI Key: HFHIFJBFBJWQJU-UHFFFAOYSA-N
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Description

3-Fluorophenyl {[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}sulfamate is a complex organic compound that features a combination of fluorinated aromatic rings and a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluorophenyl {[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}sulfamate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-Fluorophenyl {[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}sulfamate can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenated reagents and catalysts such as palladium or copper complexes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-Fluorophenyl {[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}sulfamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluorophenyl {[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}sulfamate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidine: Shares the pyrimidine core and fluorophenyl groups but lacks the carbamoyl and sulfamate functionalities.

    3-Fluorophenylboronic Acid: Contains the fluorophenyl group but differs significantly in structure and reactivity.

Uniqueness

3-Fluorophenyl {[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}sulfamate is unique due to its combination of fluorinated aromatic rings and a pyrimidine core, along with the presence of both carbamoyl and sulfamate groups. This unique structure contributes to its potential as a versatile compound in medicinal chemistry and other scientific research applications.

Properties

Molecular Formula

C18H11F5N4O4S

Molecular Weight

474.4 g/mol

IUPAC Name

(3-fluorophenyl) N-[[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl]sulfamate

InChI

InChI=1S/C18H11F5N4O4S/c19-11-6-4-10(5-7-11)14-9-15(18(21,22)23)25-16(24-14)26-17(28)27-32(29,30)31-13-3-1-2-12(20)8-13/h1-9H,(H2,24,25,26,27,28)

InChI Key

HFHIFJBFBJWQJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)OS(=O)(=O)NC(=O)NC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)F

Origin of Product

United States

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